



# T-448 in Cancer Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**T-448**, also known as EOS-448 or GSK4428859A, is an investigational human IgG1 anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody. It is designed to combat cancer by targeting a key immune checkpoint, TIGIT, which is expressed on various immune cells, including T cells and Natural Killer (NK) cells. **T-448** is engineered with a functional Fc domain to exert a multi-faceted anti-tumor response. This document provides detailed application notes and experimental protocols for researchers utilizing **T-448** in cancer research.

#### **Mechanism of Action**

**T-448**'s therapeutic potential stems from its multifaceted mechanism of action:

- Blockade of the TIGIT-PVR Pathway: TIGIT competes with the co-stimulatory receptor CD226 for binding to their common ligand, PVR (Poliovirus Receptor or CD155). By binding to TIGIT, T-448 prevents this interaction, thereby promoting the activation of T cells and NK cells.
- Depletion of TIGIT-high Immune Cells: The functional Fc region of T-448 engages with Fcy
  receptors (FcyR) on myeloid cells like macrophages and NK cells. This interaction is crucial
  for its anti-tumor activity and is thought to lead to the depletion of cells with high TIGIT



expression, particularly immunosuppressive regulatory T cells (Tregs) and exhausted T cells within the tumor microenvironment.[1][2][3]

 Activation of Antigen-Presenting Cells (APCs): The engagement of FcyR by T-448 can also lead to the activation of APCs, further enhancing the anti-tumor immune response.

This combined approach of blocking an inhibitory signal and actively depleting immunosuppressive cells distinguishes **T-448** as a promising immuno-oncology agent.

## Preclinical and Clinical Data Preclinical Data

Preclinical studies in murine cancer models have demonstrated that the anti-tumor efficacy of anti-TIGIT antibodies is dependent on a functional Fc region capable of engaging FcyR.[2] These studies have shown that Fc-competent anti-TIGIT antibodies lead to the depletion of intratumoral Tregs and enhance T cell activation, resulting in significant tumor growth inhibition.

Table 1: Summary of Preclinical In Vivo Study Findings

Model System	Treatment Group	Key Findings
Syngeneic Mouse Tumor Models	Anti-TIGIT with functional Fc	Significant tumor growth inhibition, correlated with Treg depletion and CD8+ T cell activation.[2]
Syngeneic Mouse Tumor Models	Anti-TIGIT with non-functional	Minimal to no anti-tumor effect. [2]

#### **Clinical Data**

A first-in-human, open-label, Phase I/IIa clinical trial (NCT04335253) has evaluated the safety, tolerability, and preliminary efficacy of **T-448** monotherapy in patients with advanced solid tumors.[4]

Table 2: Preliminary Clinical Efficacy of **T-448** Monotherapy in Advanced Cancers (N=20 evaluable patients)



Response Category	Number of Patients	Percentage of Patients
Partial Response (PR)	1	5%
Stable Disease (SD)	9	45%
Progressive Disease (PD)	10	50%

Data from AACR 2021 presentation of the NCT04335253 study.[4][5]

The partial response was observed in a patient with a BRAF-mutant cutaneous melanoma who was refractory to prior checkpoint inhibitor therapy.[4] Pharmacodynamic analyses from this trial confirmed target engagement and a reduction in TIGIT+ Tregs and exhausted CD8+ T cells in peripheral blood.[5]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the NCT04335253 Trial (N=22)

Adverse Event	Number of Patients
Pruritus	7
Infusion-related reaction	4
Fatigue	4
Pyrexia	3
Maculopapular rash	2
Eczema	2
Hypothyroidism	2
Increased blood creatinine	2

Data from AACR 2021 presentation of the NCT04335253 study.[4]

# Signaling Pathway and Experimental Workflow Diagrams



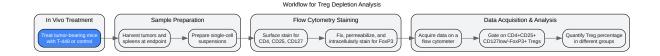
Myeloid Cell (e.g., Macrophage) Myeloid Cell T-448 (EOS-448) Binds to Fc Receptor **Activates Myeloid Cells** FcyR ADCC of TIGIT-high cells (e.g., Tregs) T Cell / NK Cell T Cell / NK Cell Blocks Interaction Antigen Presenting Cell (APC) APC CD226 **Activating Signal PVR (CD155) TIGIT** 

T-448 Mechanism of Action

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Caption: Mechanism of action of **T-448**.





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Caption: Experimental workflow for Treg depletion analysis.

## Experimental Protocols In Vivo Murine Tumor Model Protocol

This protocol provides a general framework for assessing the in vivo efficacy of **T-448** in a syngeneic mouse tumor model.

- 1. Cell Culture and Tumor Implantation:
- Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.
- Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10 $^{6}$  cells per 100  $\mu$ L.
- Subcutaneously inject 100  $\mu$ L of the cell suspension into the flank of 6-8 week old female BALB/c mice.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

#### 2. Treatment Administration:

- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (e.g., vehicle control, **T-448**, isotype control).
- Administer T-448 or control antibody via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
- 3. Monitoring and Endpoint:
- Continue to monitor tumor volume and body weight throughout the study.



- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
- Euthanize mice when tumors reach a predetermined size limit or if signs of morbidity are observed.
- Harvest tumors and spleens for downstream analysis (e.g., flow cytometry, immunohistochemistry).

### Flow Cytometry Protocol for Treg Depletion Analysis

This protocol details the steps for analyzing Treg populations in tumors and spleens from treated mice.

- 1. Single-Cell Suspension Preparation:
- Mince harvested tumors and spleens and digest in a collagenase/DNase solution to obtain single-cell suspensions.
- Filter the cell suspension through a 70 μm cell strainer.
- For spleens, lyse red blood cells using an ACK lysis buffer.
- Wash cells with FACS buffer (PBS + 2% FBS) and count viable cells.
- 2. Staining:
- Resuspend 1-2 x 10<sup>6</sup> cells in 100 μL of FACS buffer.
- Block Fc receptors with an anti-CD16/32 antibody.
- Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25, anti-CD127).
- Incubate for 30 minutes at 4°C in the dark.
- · Wash cells twice with FACS buffer.
- For intracellular staining, fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's instructions.
- Add a fluorescently-conjugated anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
- Wash cells with permeabilization buffer and resuspend in FACS buffer.
- 3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Gate on live, single cells, then on CD4+ T cells.



- Within the CD4+ population, identify Tregs as CD25+ and FoxP3+. Further refinement can be achieved by gating on CD127low/- cells.
- Analyze the percentage of Tregs within the CD4+ T cell population for each treatment group.

## **Immunohistochemistry Protocol for TIGIT Expression**

This protocol outlines the procedure for staining TIGIT in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

- 1. Deparaffinization and Rehydration:
- Deparaffinize tissue sections in xylene.
- Rehydrate through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
- 2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
- 3. Staining:
- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
- Incubate with a primary antibody against TIGIT at an optimized dilution overnight at 4°C.
- Wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash with wash buffer.
- Develop the signal using a DAB substrate kit.
- · Counterstain with hematoxylin.
- 4. Dehydration and Mounting:
- Dehydrate the slides through a graded series of ethanol and xylene.
- Mount with a permanent mounting medium.
- 5. Analysis:



 Examine the slides under a microscope to assess the expression and localization of TIGIT within the tumor microenvironment.

#### Conclusion

**T-448** is a promising anti-TIGIT antibody with a multifaceted mechanism of action that has demonstrated preclinical efficacy and early signs of clinical activity. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of **T-448** in various cancer models. Careful experimental design and adherence to optimized protocols are crucial for obtaining reliable and reproducible data in the evaluation of this novel immuno-oncology agent.

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